molecular formula C14H15N3O3 B4611193 3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4611193
M. Wt: 273.29 g/mol
InChI Key: GQASFIOGQPJOPU-UHFFFAOYSA-N
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Description

3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11134135 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

A range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids were derived from the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines. These compounds, including derivatives with a dimethylaminoethyl carboxamide structure similar to the target chemical, showed potent cytotoxic activities against various cancer cell lines, with some exhibiting IC(50) values less than 10 nM. The study highlights the potential use of these compounds in cancer therapy (Deady et al., 2003).

Luminescence Sensing

Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, featuring 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, which closely relates to the target compound in structure. These frameworks show selective sensitivity to benzaldehyde derivatives, highlighting their application in fluorescence sensing technologies (Shi et al., 2015).

Heterocyclic Dyes

5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, structurally similar to the compound , has been used as a coupling component to produce carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These dyes' optical properties, influenced by the substituents on aromatic rings and the type of heterocyclic rings, indicate potential applications in materials science and dye chemistry (Tao et al., 2019).

Antimicrobial and Anticancer Agents

Pyrazole derivatives, including those structurally related to the target molecule, have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds with modifications on the pyrazole core exhibited significant antimicrobial and anticancer properties, suggesting their potential in medical and pharmaceutical applications (Hafez et al., 2016).

Properties

IUPAC Name

3-[(2,6-dimethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-8-5-4-6-9(2)11(8)15-13(18)12-10(14(19)20)7-17(3)16-12/h4-7H,1-3H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQASFIOGQPJOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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